2-Bromo-4-(cyclobutylmethoxy)benzaldehyde
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Overview
Description
2-Bromo-4-(cyclobutylmethoxy)benzaldehyde is an organic compound with the molecular formula C12H13BrO2. It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the second position and a cyclobutylmethoxy group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(cyclobutylmethoxy)benzaldehyde typically involves the bromination of 4-(cyclobutylmethoxy)benzaldehyde. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(cyclobutylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether solvents
Major Products
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the bromine atom.
Oxidation: 2-Bromo-4-(cyclobutylmethoxy)benzoic acid.
Reduction: 2-Bromo-4-(cyclobutylmethoxy)benzyl alcohol
Scientific Research Applications
2-Bromo-4-(cyclobutylmethoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functionalized materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(cyclobutylmethoxy)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom and the aldehyde group, facilitating various substitution and addition reactions. In medicinal chemistry, its mechanism would be determined by the specific biological target it interacts with, which could involve enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a cyclobutylmethoxy group.
4-Bromobenzaldehyde: Lacks the cyclobutylmethoxy group, making it less sterically hindered.
2-Bromo-4-methoxybenzaldehyde: Contains a methoxy group instead of a cyclobutylmethoxy group
Uniqueness
2-Bromo-4-(cyclobutylmethoxy)benzaldehyde is unique due to the presence of the cyclobutylmethoxy group, which introduces steric hindrance and can influence the compound’s reactivity and interaction with other molecules. This structural feature can be advantageous in designing molecules with specific properties or biological activities .
Properties
IUPAC Name |
2-bromo-4-(cyclobutylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-12-6-11(5-4-10(12)7-14)15-8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUQUUMYFBGLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC(=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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